2-[2-Bromo-4-[(cyclopropylamino)methyl]-6-methoxyphenoxy]acetamide
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Overview
Description
2-[2-Bromo-4-[(cyclopropylamino)methyl]-6-methoxyphenoxy]acetamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a cyclopropylamino group, and a methoxyphenoxy moiety. Its molecular formula is C13H17BrN2O3, and it has a molecular weight of approximately 329.19 g/mol .
Preparation Methods
The synthesis of 2-[2-Bromo-4-[(cyclopropylamino)methyl]-6-methoxyphenoxy]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Aminomethylation: The addition of a cyclopropylamino group to the aromatic ring.
Acetamidation: The final step involves the formation of the acetamide group.
These reactions are usually carried out under controlled conditions, with specific reagents and catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-[2-Bromo-4-[(cyclopropylamino)methyl]-6-methoxyphenoxy]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[2-Bromo-4-[(cyclopropylamino)methyl]-6-methoxyphenoxy]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-Bromo-4-[(cyclopropylamino)methyl]-6-methoxyphenoxy]acetamide involves its interaction with specific molecular targets. The bromine atom and the cyclopropylamino group play crucial roles in its binding to target proteins or enzymes. The methoxyphenoxy moiety enhances its solubility and bioavailability. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes or disrupt cellular processes.
Comparison with Similar Compounds
2-[2-Bromo-4-[(cyclopropylamino)methyl]-6-methoxyphenoxy]acetamide can be compared with other similar compounds, such as:
2-{4-Bromo-2-[(cyclopropylamino)methyl]phenoxy}-N-(propan-2-yl)propanamide: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
2-{2-Bromo-4-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetic acid: This derivative has a carboxylic acid group instead of an acetamide group, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C13H17BrN2O3 |
---|---|
Molecular Weight |
329.19 g/mol |
IUPAC Name |
2-[2-bromo-4-[(cyclopropylamino)methyl]-6-methoxyphenoxy]acetamide |
InChI |
InChI=1S/C13H17BrN2O3/c1-18-11-5-8(6-16-9-2-3-9)4-10(14)13(11)19-7-12(15)17/h4-5,9,16H,2-3,6-7H2,1H3,(H2,15,17) |
InChI Key |
URBZIZDQWIGCBP-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)CNC2CC2)Br)OCC(=O)N |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNC2CC2)Br)OCC(=O)N |
Origin of Product |
United States |
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